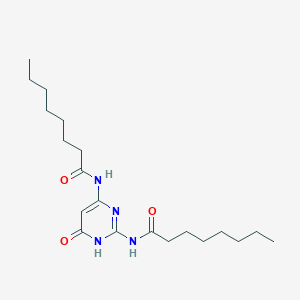
N,N'-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide: is a synthetic organic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a 6-oxo-3,6-dihydropyrimidine core, which is substituted with dioctanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide typically involves the condensation of appropriate amines with a dihydropyrimidine precursor. One common method involves the reaction of 6-oxo-1,6-dihydropyrimidine-2,4-dicarboxylic acid with octylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential as an inhibitor of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in various pathological processes including cancer and inflammation . Additionally, its derivatives have been evaluated for antimicrobial activity against a range of bacterial and fungal pathogens .
Industry: In the industrial sector, N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide involves its interaction with specific molecular targets. For instance, as an inhibitor of matrix metalloproteinases, the compound binds to the active site of the enzyme, preventing it from catalyzing the degradation of extracellular matrix components . This inhibition can modulate various biological processes, including tissue remodeling, inflammation, and metastasis.
Comparison with Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These analogues have been studied for their potential as xanthine oxidase inhibitors.
1-(Benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives: These compounds have demonstrated antimicrobial activity.
Uniqueness: N,N’-(6-Oxo-3,6-dihydropyrimidine-2,4-diyl)dioctanamide is unique due to its specific substitution pattern with dioctanamide groups, which imparts distinct chemical and biological properties. Its ability to inhibit matrix metalloproteinases with high selectivity makes it a valuable compound for therapeutic research .
Properties
CAS No. |
917609-03-1 |
|---|---|
Molecular Formula |
C20H34N4O3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(octanoylamino)-6-oxo-1H-pyrimidin-4-yl]octanamide |
InChI |
InChI=1S/C20H34N4O3/c1-3-5-7-9-11-13-17(25)21-16-15-19(27)24-20(22-16)23-18(26)14-12-10-8-6-4-2/h15H,3-14H2,1-2H3,(H3,21,22,23,24,25,26,27) |
InChI Key |
DVTTVCQASKDIAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC(=O)NC(=N1)NC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
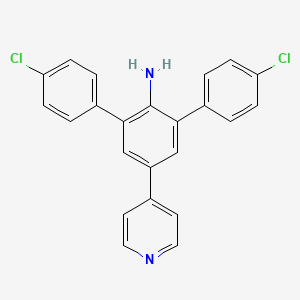
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
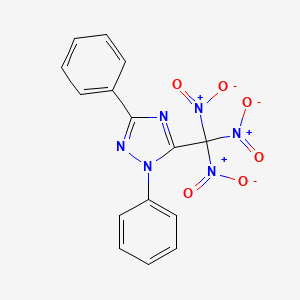
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
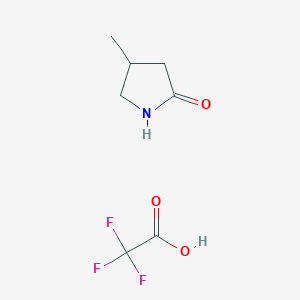
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
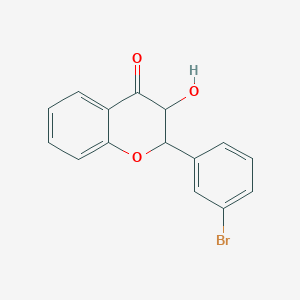
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
![2,6-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B12607003.png)
